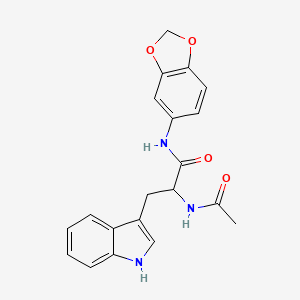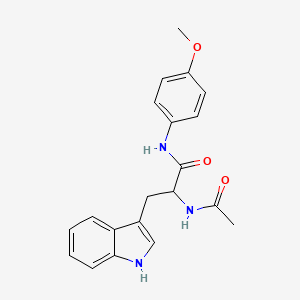![molecular formula C23H23NO4 B4159840 2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-2-PHENYLACETIC ACID](/img/structure/B4159840.png)
2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-2-PHENYLACETIC ACID
描述
2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-2-PHENYLACETIC ACID: is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a hydroxycyclohexyl group, an ethynyl group, and a benzoyl group, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-2-PHENYLACETIC ACID involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hydroxycyclohexyl group: This can be achieved through the hydrogenation of cyclohexanone in the presence of a suitable catalyst.
Introduction of the ethynyl group: This step involves the use of ethynylation reactions, typically using acetylene gas and a palladium catalyst.
Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Amidation: The final step involves the formation of the amide bond between the benzoyl group and the phenylacetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions with palladium on carbon as a catalyst.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an ethyl derivative.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
Chemistry
In chemistry, 2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-2-PHENYLACETIC ACID can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of hydroxycyclohexyl and ethynyl groups on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may interact with specific biological pathways, offering opportunities for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-2-PHENYLACETIC ACID involves its interaction with specific molecular targets. The hydroxycyclohexyl group may interact with enzymes or receptors, while the ethynyl group could participate in covalent bonding with biological molecules. The benzoyl group may enhance the compound’s binding affinity to its targets, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- ({4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}amino)(phenyl)propionic acid
- ({4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}amino)(phenyl)butyric acid
- ({4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}amino)(phenyl)valeric acid
Uniqueness
2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-2-PHENYLACETIC ACID is unique due to its specific combination of functional groups. The presence of the hydroxycyclohexyl group, ethynyl group, and benzoyl group in a single molecule provides a distinct set of chemical and biological properties that are not found in other similar compounds.
属性
IUPAC Name |
2-[[4-[2-(1-hydroxycyclohexyl)ethynyl]benzoyl]amino]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(24-20(22(26)27)18-7-3-1-4-8-18)19-11-9-17(10-12-19)13-16-23(28)14-5-2-6-15-23/h1,3-4,7-12,20,28H,2,5-6,14-15H2,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFXIFVXJQZMAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-ACETAMIDO-3-(1H-INDOL-3-YL)-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE](/img/structure/B4159778.png)
![3-benzyl-3-hydroxy-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B4159789.png)

![N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan](/img/structure/B4159814.png)
![2-[({4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)amino]butanoic acid](/img/structure/B4159818.png)
![3-[({4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B4159820.png)
![4-[2-(1-hydroxycyclohexyl)ethynyl]-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B4159833.png)
![1-({4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)proline](/img/structure/B4159848.png)
![2-{[4-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID](/img/structure/B4159853.png)
![S-benzyl-N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}cysteine](/img/structure/B4159862.png)
